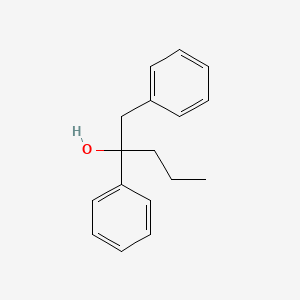![molecular formula C18H16ClN3O B14009573 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride CAS No. 85619-28-9](/img/structure/B14009573.png)
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride is a chemical compound known for its significant biological activities. This compound is a derivative of olivacine, a natural product with notable antitumor properties . The compound’s structure includes a pyridocarbazole core, which is a fused ring system containing nitrogen atoms.
Métodos De Preparación
The synthesis of 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyridocarbazole core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using large-scale reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.
Aplicaciones Científicas De Investigación
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and signaling pathways.
Medicine: Due to its antitumor properties, it is investigated for potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce its own metabolism through the activation of phase I enzymes like CYP1As and FMO3 further enhances its antitumor activity .
Comparación Con Compuestos Similares
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride can be compared with other similar compounds, such as:
9-Hydroxy-5,6-dimethyl-N-[2-(dimethylamino)ethyl]-6H-pyrido[4,3-b]carbazole-1-carboxamide (S 16020): This compound also exhibits potent antitumor activity and shares a similar pyridocarbazole core.
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole: This compound is structurally similar but lacks the carboxamide group, which may affect its biological activity.
6H-Pyrido[4,3-b]carbazole, 9-methoxy-5,11-dimethyl-: This compound has a methoxy group instead of a carboxamide group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
85619-28-9 |
|---|---|
Fórmula molecular |
C18H16ClN3O |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15N3O.ClH/c1-9-11-7-8-20-17(18(19)22)14(11)10(2)15-12-5-3-4-6-13(12)21-16(9)15;/h3-8,21H,1-2H3,(H2,19,22);1H |
Clave InChI |
KYNQVALQBVIVGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=C(C2=C(C3=C1NC4=CC=CC=C43)C)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


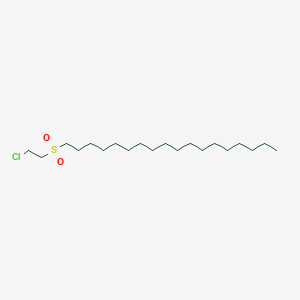
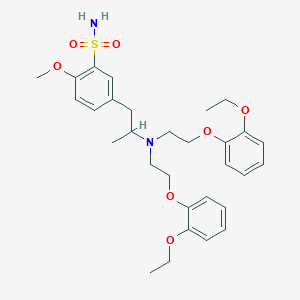
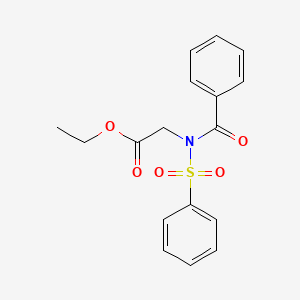

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
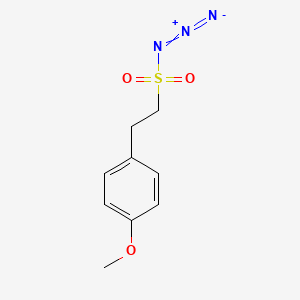

![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
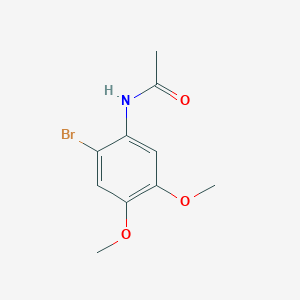
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
